![molecular formula C12H15NO3 B2545907 (3-(Hydroxymethyl)morpholino)(phenyl)methanone CAS No. 1421462-40-9](/img/structure/B2545907.png)
(3-(Hydroxymethyl)morpholino)(phenyl)methanone
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Overview
Description
The compound "(3-(Hydroxymethyl)morpholino)(phenyl)methanone" is a morpholine derivative, which is a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. Morpholine derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, the stereoselective synthesis of differentially protected morpholines is described, starting from chiral epoxides. The key step involves a one-pot oxazolidinone formation via intramolecular epoxide opening and concomitant cyclization to form the morpholine ring . Another synthesis approach involves the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was confirmed by single crystal X-ray diffraction . Similarly, the structure of another derivative, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride involves a cyclization reaction, reduction, and acidification . Additionally, the aminomethylation of certain phenylethanones with paraformaldehyde and morpholine followed by nucleophilic addition of Grignard compounds is another reaction pathway for synthesizing tertiary aminoalkanols hydrochlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be characterized using different analytical methods. For instance, the crystal structure of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone was determined, and its intermolecular hydrogen bonds were analyzed, which link the molecules into a one-dimensional chain . The UV absorption properties of this compound were also studied, showing strong ultraviolet absorption between 240-360 nm . Additionally, the antifungal and antibacterial activities of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone were evaluated, indicating potential biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and antioxidant properties of various compounds, including those with morpholino structures, have been explored in scientific research. For instance, Çetinkaya et al. (2012) synthesized and analyzed the antioxidant activities of new compounds, highlighting their potential as effective antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Applications in Organic Chemistry
- Research in organic chemistry has seen the development of unique morpholinone heterocycles through the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones. This has been exemplified in the work of Phillips, Reynolds, and Scheidt (2008), contributing to the advancement of organic synthesis techniques (Phillips, Reynolds, & Scheidt, 2008).
Pharmaceutical and Biological Research
- In the field of pharmaceutical and biological research, there is a focus on developing novel compounds with potential therapeutic applications. For example, Tang and Fu (2018) synthesized a compound with significant inhibition of cancer cell proliferation, demonstrating the relevance of morpholino compounds in cancer research (Tang & Fu, 2018).
Material Science and Nanotechnology
- The role of morpholino compounds extends into material science and nanotechnology. Roy et al. (2008) utilized a morpholinomethyl derivative in the synthesis of gold nanoparticles, showcasing the application of such compounds in the field of nanotechnology (Roy, Dhara, Manassero, & Banerjee, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-8-11-9-16-7-6-13(11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSXINFHADHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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